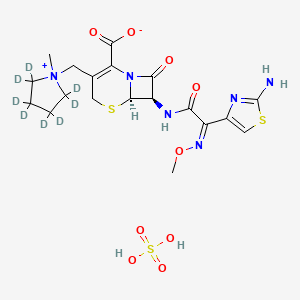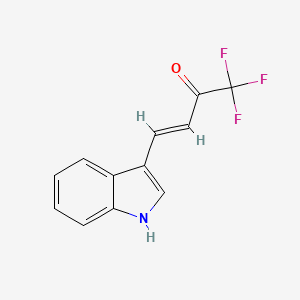
Ciclopirox-d11 Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclopirox-d11 Sodium Salt is a deuterated form of Ciclopirox, a synthetic antifungal agent. This compound is primarily used as an internal standard for the quantification of Ciclopirox in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling (d11) enhances the accuracy and precision of analytical measurements by providing a stable isotope reference .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ciclopirox-d11 Sodium Salt involves the incorporation of deuterium atoms into the Ciclopirox molecule. The process typically starts with the deuteration of cyclohexylamine, followed by its reaction with 6-chloro-1-hydroxy-4-methyl-2(1H)-pyridinone. The final step involves the conversion of the resulting compound into its sodium salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity reagents is crucial for achieving the desired isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions
Ciclopirox-d11 Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ciclopirox-d11 Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ciclopirox.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Ciclopirox.
Medicine: Investigated for its potential antifungal and anticancer properties.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mecanismo De Acción
Ciclopirox-d11 Sodium Salt exerts its effects primarily through the chelation of metal ions, such as iron and aluminum. This chelation disrupts essential enzymatic processes within fungal cells, leading to their inhibition or death . The compound also interferes with DNA repair, cell division signals, and intracellular transport mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Ciclopirox: The non-deuterated form of Ciclopirox-d11 Sodium Salt, used as an antifungal agent.
Ciclopirox Olamine: A salt form of Ciclopirox with enhanced solubility and bioavailability.
Ciclopirox β-D-Glucuronide: A glucuronide conjugate of Ciclopirox, used in metabolic studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it an invaluable tool in research and industrial applications where accurate quantification of Ciclopirox is required .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ciclopirox-d11 Sodium Salt involves the conversion of Ciclopirox to Ciclopirox-d11 followed by the reaction of Ciclopirox-d11 with sodium hydroxide to form Ciclopirox-d11 Sodium Salt.", "Starting Materials": [ "Ciclopirox", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Ciclopirox is dissolved in D2O and deuterated using D2 gas to form Ciclopirox-d11.", "Ciclopirox-d11 is then reacted with NaOH to form Ciclopirox-d11 Sodium Salt.", "The reaction is carried out by adding NaOH to a solution of Ciclopirox-d11 in water and stirring for several hours.", "The resulting mixture is then filtered and the solid product is washed with water and dried." ] } | |
Número CAS |
52900-30-8 |
Fórmula molecular |
C₁₂H₆D₁₁NNaO₂ |
Peso molecular |
241.33 |
Sinónimos |
6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone Sodium Salt; 6-Cyclohexyl-1-hydroxy-4-methyl-2-pyridinone Sodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
